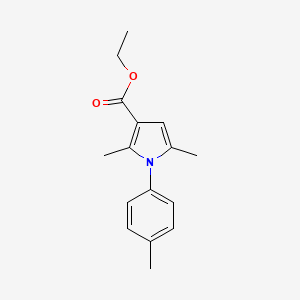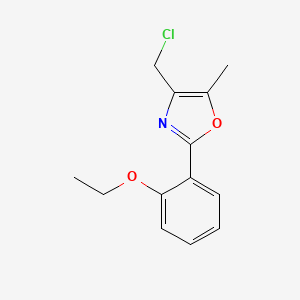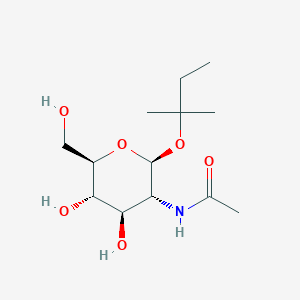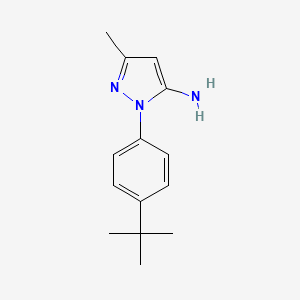![molecular formula C13H17NO4S B1386939 1-[2-Methyl-4-(methylsulphonyl)phenyl]pyrrolidine-2-carboxylic acid CAS No. 1188371-42-7](/img/structure/B1386939.png)
1-[2-Methyl-4-(methylsulphonyl)phenyl]pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Methyl-4-(methylsulphonyl)phenyl]pyrrolidine-2-carboxylic acid, often referred to as 2MMPPCA, is an important organic molecule that is used in a variety of scientific research applications. It is a versatile compound that has been used in a variety of fields, including biochemistry, pharmacology, and medicinal chemistry. 2MMPPCA is a synthetic compound that is relatively simple to synthesize, and it has a wide range of applications in the laboratory. In
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 1-[2-Methyl-4-(methylsulphonyl)phenyl]pyrrolidine-2-carboxylic acid involves the reaction of 2-methyl-4-(methylsulfonyl)benzaldehyde with pyrrolidine-2-carboxylic acid in the presence of a suitable catalyst.
Starting Materials
2-methyl-4-(methylsulfonyl)benzaldehyde, pyrrolidine-2-carboxylic acid, catalyst
Reaction
Step 1: Dissolve 2-methyl-4-(methylsulfonyl)benzaldehyde (1.0 equiv) and pyrrolidine-2-carboxylic acid (1.2 equiv) in a suitable solvent such as ethanol or methanol., Step 2: Add a suitable catalyst such as triethylamine or N,N-dimethylaminopyridine (DMAP) to the reaction mixture., Step 3: Heat the reaction mixture at reflux temperature for several hours until the reaction is complete., Step 4: Cool the reaction mixture and filter the precipitated product., Step 5: Wash the product with a suitable solvent such as diethyl ether or ethyl acetate to remove any impurities., Step 6: Dry the product under vacuum to obtain 1-[2-Methyl-4-(methylsulphonyl)phenyl]pyrrolidine-2-carboxylic acid as a white solid.
Aplicaciones Científicas De Investigación
2MMPPCA has a wide range of applications in scientific research. It has been used in the synthesis of drugs and other compounds, as well as in the study of enzyme kinetics and the study of protein-protein interactions. It has also been used in the study of metabolic pathways and the study of enzyme-substrate interactions. In addition, 2MMPPCA has been used in the study of cellular signaling pathways and the study of gene expression.
Mecanismo De Acción
2MMPPCA acts as an inhibitor of enzymes. It binds to the active site of an enzyme and prevents the enzyme from catalyzing a reaction. This inhibition can be reversible or irreversible, depending on the type of enzyme and the concentration of 2MMPPCA. In addition, 2MMPPCA can act as an allosteric modulator, meaning that it can bind to the allosteric site of an enzyme and alter its activity.
Efectos Bioquímicos Y Fisiológicos
2MMPPCA has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, it has been shown to modulate the activity of receptors, such as the adenosine A2A receptor. It has also been shown to modulate the activity of ion channels, such as the voltage-gated potassium channel. Finally, it has been shown to modulate the activity of enzymes involved in the synthesis of proteins, such as the enzyme ribonuclease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2MMPPCA has a number of advantages and limitations for lab experiments. One of the main advantages of using 2MMPPCA is that it is relatively simple to synthesize and it is relatively stable. Additionally, it is relatively non-toxic and can be used in a variety of experiments. However, one of the main limitations of using 2MMPPCA is that it is not very soluble in water, which can make it difficult to use in certain experiments. In addition, 2MMPPCA is not very stable at high temperatures, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 2MMPPCA. One potential direction is to further explore its use in the synthesis of drugs and other compounds. Additionally, research could be conducted to further explore its mechanism of action and its biochemical and physiological effects. Other potential future directions include the development of new methods to synthesize 2MMPPCA and the development of new methods to measure its activity. Finally, research could be conducted to explore its potential use in the treatment of diseases, such as cancer and Alzheimer’s disease.
Propiedades
IUPAC Name |
1-(2-methyl-4-methylsulfonylphenyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-9-8-10(19(2,17)18)5-6-11(9)14-7-3-4-12(14)13(15)16/h5-6,8,12H,3-4,7H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEJOONXQXPISG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C)N2CCCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Methyl-4-(methylsulphonyl)phenyl]pyrrolidine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1386857.png)

![4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid](/img/structure/B1386859.png)
![4-{5-[(Cyclopropylcarbonyl)amino]pyridin-2-yl}benzoic acid](/img/structure/B1386861.png)
![4-[5-(Propionylamino)pyridin-2-yl]benzoic acid](/img/structure/B1386862.png)
![(1-[(4-Fluorophenyl)sulfonyl]piperidin-3-YL)acetic acid](/img/structure/B1386865.png)
![Ethyl 3-amino-4,5,6,7-tetrahydro-1H-[1]benzothieno[2,3-b]pyrrole-2-carboxylate](/img/structure/B1386866.png)
![4-Methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}benzaldehyde](/img/structure/B1386869.png)

![4-(1,3-Benzodioxol-5-yl)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1386871.png)



